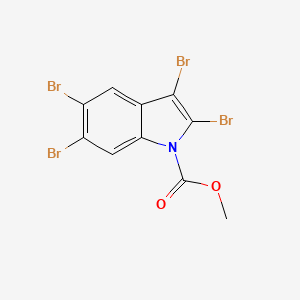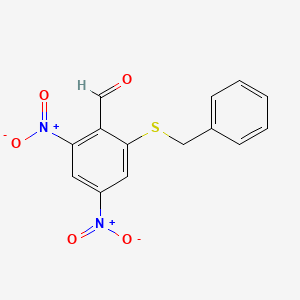
2-(Benzylsulfanyl)-4,6-dinitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-4,6-dinitrobenzaldehyde is an organic compound characterized by the presence of a benzylsulfanyl group attached to a benzaldehyde ring, which is further substituted with two nitro groups at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4,6-dinitrobenzaldehyde typically involves the introduction of the benzylsulfanyl group to a dinitrobenzaldehyde precursor. One common method involves the nucleophilic substitution reaction where a benzylthiol reacts with 4,6-dinitrobenzaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-4,6-dinitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming imines or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: Amines or hydrazines can be used for nucleophilic addition to the aldehyde group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Imines or hydrazones.
Scientific Research Applications
2-(Benzylsulfanyl)-4,6-dinitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its reactive functional groups.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-4,6-dinitrobenzaldehyde involves its reactive functional groups. The nitro groups can participate in redox reactions, while the benzylsulfanyl group can undergo nucleophilic substitution. These reactions can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfanyl)benzaldehyde: Lacks the nitro groups, making it less reactive in redox reactions.
4,6-Dinitrobenzaldehyde: Lacks the benzylsulfanyl group, reducing its nucleophilic substitution potential.
2-(Benzylsulfonyl)benzaldehyde: Contains a sulfonyl group instead of a sulfanyl group, altering its chemical reactivity.
Uniqueness
2-(Benzylsulfanyl)-4,6-dinitrobenzaldehyde is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research.
Properties
CAS No. |
881688-60-4 |
|---|---|
Molecular Formula |
C14H10N2O5S |
Molecular Weight |
318.31 g/mol |
IUPAC Name |
2-benzylsulfanyl-4,6-dinitrobenzaldehyde |
InChI |
InChI=1S/C14H10N2O5S/c17-8-12-13(16(20)21)6-11(15(18)19)7-14(12)22-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
HPSKSGPMSCKRJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=CC(=C2C=O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14202412.png)
![Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate](/img/structure/B14202413.png)

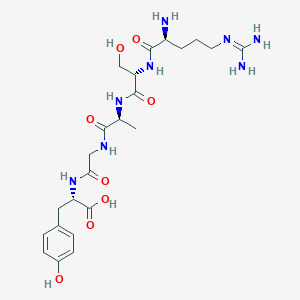
![4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol](/img/structure/B14202424.png)

![Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14202455.png)
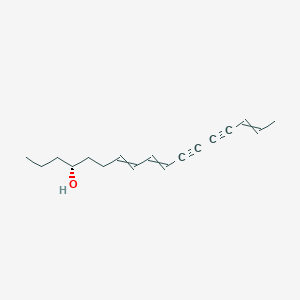

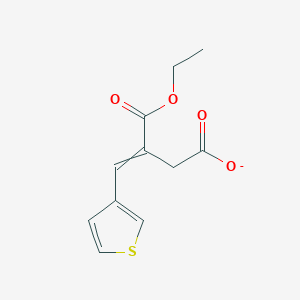
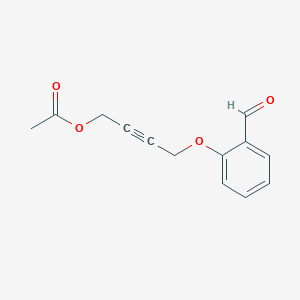
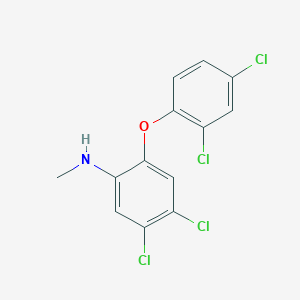
![N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide](/img/structure/B14202481.png)
